Welcome to the BenchChem Online Store!
molecular formula C7H8F3N3 B112104 N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine CAS No. 172648-55-4

N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine

Cat. No. B112104
M. Wt: 191.15 g/mol
InChI Key: RLRUNZFXEAZVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09278983B2

Procedure details

To a pressure-resistant reaction container, N-methyl-(3-bromo-5-trifluoromethyl-pyridin-2-yl-amine (0.51 g), copper (II) acetylacetone (0.11 g), acetylacetone (0.20 g), cesium carbonate (1.30 g), NMP (2 ml), and 28% of aqueous ammonia (1 ml) were added, and stirred at 120° C. for 7 hours, then at 130° C. for 3 hours. The mixture was allowed to cool to room temperature, and then saturated aqueous ammonium chloride solution was poured, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to give 0.28 g of N2-methyl-5-trifluoromethylpyridin-2,3-diamin.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
copper (II) acetylacetone
Quantity
0.11 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C(N)=NC=C([C:8]([F:11])([F:10])[F:9])C=1.[C:13]([CH2:16][C:17](=O)[CH3:18])(=O)[CH3:14].C(=O)([O-])[O-].[Cs+].[Cs+].[NH3:26].[Cl-].[NH4+:28].C[N:30]1[C:34](=O)CCC1>C(CC(=O)C)(=O)C.[Cu+2]>[CH3:34][NH:30][C:18]1[C:17]([NH2:28])=[CH:16][C:13]([C:8]([F:9])([F:10])[F:11])=[CH:14][N:26]=1 |f:2.3.4,6.7,9.10|

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C(F)(F)F)N
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
cesium carbonate
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1 mL
Type
reactant
Smiles
N
Name
Quantity
2 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
copper (II) acetylacetone
Quantity
0.11 g
Type
catalyst
Smiles
C(C)(=O)CC(C)=O.[Cu+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 130° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CNC1=NC=C(C=C1N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.